- Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°C, Chemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623
Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)
4-Nitrophenyl phenyl sulfide structure
Product Name:4-Nitrophenyl phenyl sulfide
Numéro CAS:952-97-6
Le MF:C12H9NO2S
Mégawatts:231.270361661911
MDL:MFCD00024700
CID:83248
PubChem ID:13720
Update Time:2025-06-14
4-Nitrophenyl phenyl sulfide Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Nitrophenyl phenyl sulfide
- 4-Nitrodiphenyl Sulfide
- 1-nitro-4-phenylsulfanylbenzene
- 4-Nitrophenyl Phenyl
- 4-Nitrophenol phenyl sulphide
- 1-Nitro-4-(phenylthio)benzene (ACI)
- Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)
- (4-Nitrophenyl)(phenyl)sulfane
- (4-Nitrophenyl)phenylsulphide
- 1-Nitro-4-phenylsulfanyl-benzene
- 4-(Phenylthio)nitrobenzene
- 4-Nitro-1-(phenylthio)benzene
- NSC 87341
- p-Nitrodiphenyl sulfide
- p-Nitrophenyl phenyl sulfide
- Phenyl 4-nitrophenyl sulfide
- Phenyl p-nitrophenyl sulfide
- AS-38165
- 1-Nitro-4-(phenylsulfanyl)benzene
- MFCD00024700
- 4-06-00-01694 (Beilstein Handbook Reference)
- NS00040443
- EINECS 213-462-5
- CCRIS 3887
- Benzene, 1-nitro-4-(phenylthio)-
- 952-97-6
- A6UNS7FMA7
- SCHEMBL268150
- 4-Nitrophenyl phenyl sulphide
- SULFIDE, p-NITROPHENYL PHENYL
- NSC87341
- NCIOpen2_005248
- Phenyl-p-nitrophenyl sulfide
- AKOS005216932
- Phenyl p-nitrophenylsulfide
- Benzene,1-nitro-4-(phenylthio)-
- DTXSID50241784
- 4-(Nitrophenyl) phenyl sulfide
- 4-NO2TE
- DB-057573
- CS-0204892
- 1-Nitro-4-(phenylthio)benzene
- NSC-87341
- DTXCID80164275
- UNII-A6UNS7FMA7
- 4-Nitrodiphenyl thioether
- BRN 1912782
- 4-Nitrophenyl phenyl sulfide, 97%
- STK697629
-
- MDL: MFCD00024700
- Piscine à noyau: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
- La clé Inchi: RJCBYBQJVXVVKB-UHFFFAOYSA-N
- Sourire: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O
Propriétés calculées
- Qualité précise: 231.03500
- Masse isotopique unique: 231.035
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 228
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 71.1A^2
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.2840 (rough estimate)
- Point de fusion: 52-55 ºC
- Point d'ébullition: 396.8°Cat760mmHg
- Point d'éclair: 193.8°C
- Indice de réfraction: 1.5500 (estimate)
- Le PSA: 71.12000
- Le LogP: 4.26920
- Solubilité: Pas encore déterminé
4-Nitrophenyl phenyl sulfide Informations de sécurité
- Mot signal:warning
- Description des dangers: Irritant
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Wgk Allemagne:3
- Code de catégorie de danger: R36/37/38
- Instructions de sécurité: S26-S36
- RTECS:WQ5620000
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Conditions de stockage:Store at recommended temperature
4-Nitrophenyl phenyl sulfide Données douanières
- Code HS:2930909090
- Données douanières:
Code douanier chinois:
2930909090Résumé:
2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
4-Nitrophenyl phenyl sulfide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002980-1g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 002980-5g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 5g |
£31.00 | 2022-03-01 | |
| Fluorochem | 002980-25g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 25g |
£108.00 | 2022-03-01 | |
| Fluorochem | 002980-100g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 100g |
£324.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17278-5g |
4-Nitrophenyl phenyl sulfide, 98% |
952-97-6 | 98% | 5g |
¥610.00 | 2023-02-14 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17278-25g |
4-Nitrophenyl phenyl sulfide, 98% |
952-97-6 | 98% | 25g |
¥2823.00 | 2023-02-14 | |
| Alichem | A019134628-25g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 95% | 25g |
$235.62 | 2023-08-31 | |
| Alichem | A019134628-100g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 95% | 100g |
$582.12 | 2023-08-31 | |
| TRC | N504470-2.5g |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 2.5g |
$ 125.00 | 2022-06-03 | ||
| TRC | N504470-10g |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 10g |
$ 375.00 | 2022-06-03 |
4-Nitrophenyl phenyl sulfide Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ; 6 h, 60 °C
Référence
- Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates, Microporous and Mesoporous Materials, 2021, 323,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Silica , Nickel ferrite Solvents: Water ; 20 h, 90 °C
Référence
- Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous Medium, Journal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ; 2 h, 70 °C
Référence
- Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chlorides, Tetrahedron, 2014, 70(41), 7484-7489
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Référence
- Oxime ester useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium hydroxide , S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ; 10 h, 80 °C
Référence
- CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8, New Journal of Chemistry, 2016, 40(9), 7522-7528
Méthode de production 7
Conditions de réaction
1.1 Solvents: Hexamethylphosphoramide
Référence
- Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfides, Zhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ; 6 h, 80 °C
Référence
- Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursors, Organic & Biomolecular Chemistry, 2019, 17(47), 10103-10108
Méthode de production 9
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ; 6 h, 110 °C
Référence
- New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactions, Catalysis Communications, 2019, 121, 19-26
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ; 6 - 8 h, 80 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Référence
- Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligands, Dalton Transactions, 2017, 46(43), 15023-15031
Méthode de production 11
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ; 60 h, 5 bar, 130 °C
Référence
- Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-coupling, ChemCatChem, 2015, 7(20), 3307-3315
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide , Copper oxide (CuO) , Alumina , Tetrapropylammonium hydroxide , Silica Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
Référence
- High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5, Chemical Communications (Cambridge, 2015, 51(27), 5890-5893
Méthode de production 13
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 21 h, 110 °C
Référence
- Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free Conditions, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974
Méthode de production 14
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Référence
- Oxime ester compound useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Référence
- Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators, Japan, , ,
Méthode de production 17
Méthode de production 18
Conditions de réaction
1.1 Catalysts: Reline ; 1.5 h, 80 °C
Référence
- Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers., ChemistrySelect, 2017, 2(25), 7645-7650
Méthode de production 19
Conditions de réaction
1.1 Reagents: Potassium carbonate , Potassium fluoride , S8 Catalysts: Copper Solvents: Dimethylformamide ; 11 h, 80 °C
Référence
- Cu-ZSM5 as reusable catalyst for the one-pot, odorless and ligand-free C-S bond formation, Catalysis Communications, 2016, 86, 108-112
Méthode de production 20
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 130 °C
Référence
- Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) Reactions, ChemCatChem, 2015, 7(21), 3495-3502
4-Nitrophenyl phenyl sulfide Raw materials
- Phenylboronic acid
- 1-Fluoro-4-nitrobenzene
- Stannane,triethyl(phenylthio)-
- Chlorotriphenylstannane
- Phenylthiotrimethylsilane
- Phenyl disulfide
4-Nitrophenyl phenyl sulfide Preparation Products
4-Nitrophenyl phenyl sulfide Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide
Numéro de commande:A845267
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:05
Prix ($):288.0
Courriel:sales@amadischem.com
4-Nitrophenyl phenyl sulfide Littérature connexe
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
952-97-6 (4-Nitrophenyl phenyl sulfide) Produits connexes
- 89880-56-8(Thianthrene, 2-nitro-)
- 701-57-5(4-Nitrothioanisole)
- 2524-76-7(3-Nitrothioanisole)
- 67745-30-6(Benzene, 4-nitro-1,2-bis(phenylthio)-)
- 22865-48-1(Benzene,1-methyl-4-[(4-nitrophenyl)thio]-)
- 101-59-7(4-Amino-4'-nitrodiphenyl sulfide)
- 54952-18-0(Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-)
- 37984-02-4(1-Nitro-3-(phenylsulfanyl)benzene)
- 1223-31-0(Bis(4-nitrophenyl) Sulfide)
- 208038-89-5(Benzenamine,3-nitro-5-(phenylthio)-)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide
Pureté:99%
Quantité:100g
Prix ($):288.0